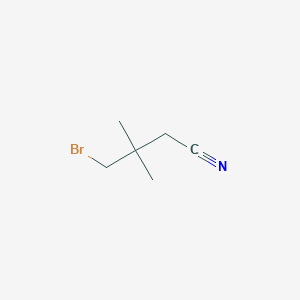

4-Bromo-3,3-dimethylbutanenitrile

Description

4-Bromo-3,3-dimethylbutanenitrile (CAS: 129415-93-6) is a brominated nitrile compound characterized by a branched alkyl chain with a cyano (-CN) group at the terminal position and a bromine substituent at the 4-position. Its molecular formula is C₆H₁₀BrN, and it serves as a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies due to the reactivity of its bromine atom and cyano functionality . The compound is commercially available in milligram to gram quantities, with purity levels ≥95%, and is priced at €667.00/50mg and €1,863.00/500mg .

Properties

IUPAC Name |

4-bromo-3,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXBWXNXFFTRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298751 | |

| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129415-93-6 | |

| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129415-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,3-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-dimethylbutanenitrile typically involves the bromination of 3,3-dimethylbutanenitrile. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the 3,3-dimethylbutanenitrile to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylbutanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

Nucleophilic Substitution: Products include 3,3-dimethylbutanenitrile derivatives with different substituents replacing the bromine atom.

Reduction: The major product is 3,3-dimethylbutylamine.

Oxidation: Potential products include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

4-Bromo-3,3-dimethylbutanenitrile is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is employed in the preparation of specialty polymers and materials with unique properties.

Biological Studies: Researchers use it to study the effects of nitrile-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethylbutanenitrile largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 4-bromo-3,3-dimethylbutanenitrile with structurally related brominated nitriles and substituted butanenitriles:

Spectroscopic and Physical Properties

- This compound lacks aromatic π-systems, resulting in simpler UV-Vis spectra compared to 4-bromo-3-methylbenzonitrile , which exhibits strong absorption bands due to the conjugated benzene ring .

- The phenolic derivative 4-bromo-3,5-dimethylphenol displays distinct IR stretches for the hydroxyl group (~3200 cm⁻¹), absent in nitrile analogs .

Biological Activity

Overview

4-Bromo-3,3-dimethylbutanenitrile (C6H10BrN) is an organic compound characterized by its unique structure, which includes a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions. This compound is primarily synthesized via the bromination of 3,3-dimethylbutanenitrile and has garnered interest in various fields including organic synthesis, medicinal chemistry, and material science .

- Molecular Formula : C6H10BrN

- Molecular Weight : 176.05 g/mol

- CAS Number : 129415-93-6

Biological Activity

The biological activity of this compound is linked to its chemical reactivity and potential applications in medicinal chemistry. The compound exhibits the following biological activities:

The mechanism of action for this compound primarily involves its participation in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This process forms new carbon-nucleophile bonds which can lead to compounds with diverse biological activities. Additionally, the conversion of the nitrile group to an amine may alter the pharmacokinetic properties of the resultant compounds, enhancing their therapeutic potential .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3,3-Dimethylbutanenitrile | C6H11N | Lacks bromine; less reactive in nucleophilic substitutions. |

| 4-Chloro-3,3-dimethylbutanenitrile | C6H10ClN | Similar structure; chlorine may result in different reactivity. |

| 4-Fluoro-3,3-dimethylbutanenitrile | C6H10FN | Fluorine alters chemical properties significantly. |

Case Studies and Research Findings

Research into the biological activity of this compound remains limited but indicates potential applications in drug synthesis and material science. For example:

- A study explored the use of brominated nitriles as intermediates in synthesizing novel pharmaceutical agents. The unique reactivity profile of such compounds allows for the development of targeted therapies through strategic modifications .

- Another investigation highlighted how similar nitriles have been utilized as building blocks for complex heterocycles with significant biological activity. This suggests that this compound could serve a similar role in future drug discovery efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.